3-(Morpholinomethyl)chroman-4-one hydrochloride 3-(Morpholinomethyl)chroman-4-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 67153-96-2
VCID: VC7389393
InChI: InChI=1S/C14H17NO3.ClH/c16-14-11(9-15-5-7-17-8-6-15)10-18-13-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H
SMILES: C1COCCN1CC2COC3=CC=CC=C3C2=O.Cl
Molecular Formula: C14H18ClNO3
Molecular Weight: 283.75

3-(Morpholinomethyl)chroman-4-one hydrochloride

CAS No.: 67153-96-2

Cat. No.: VC7389393

Molecular Formula: C14H18ClNO3

Molecular Weight: 283.75

* For research use only. Not for human or veterinary use.

3-(Morpholinomethyl)chroman-4-one hydrochloride - 67153-96-2

Specification

CAS No. 67153-96-2
Molecular Formula C14H18ClNO3
Molecular Weight 283.75
IUPAC Name 3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride
Standard InChI InChI=1S/C14H17NO3.ClH/c16-14-11(9-15-5-7-17-8-6-15)10-18-13-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H
Standard InChI Key QPURYNXPDYHMLU-UHFFFAOYSA-N
SMILES C1COCCN1CC2COC3=CC=CC=C3C2=O.Cl

Introduction

Structural and Chemical Properties of 3-(Morpholinomethyl)chroman-4-one Hydrochloride

Molecular Architecture

The core structure of chroman-4-one comprises a benzene ring fused to a γ-pyrone ring. Substitution at the 3-position with a morpholinomethyl group (-CH₂-N-morpholine) introduces a six-membered morpholine ring containing one oxygen and one nitrogen atom. The hydrochloride salt forms via protonation of the morpholine nitrogen, improving aqueous solubility. The molecular formula is inferred as C₁₄H₁₆ClNO₃, with a molecular weight of 293.74 g/mol .

Synthetic Precursors and Analogues

Synthesis of morpholinomethyl-substituted chroman-4-ones often begins with 2-hydroxyacetophenones and aldehydes. For example, 3′-bromo-5′-chloro-2′-hydroxyacetophenone has been reacted with morpholine-containing aldehydes under basic conditions to yield chroman-4-ones . The hydrochloride salt is typically generated by treating the free base with hydrochloric acid, as demonstrated in analogous syntheses of morpholine derivatives .

Synthetic Methodologies

Aldol Condensation and Cyclization

The foundational route involves a base-promoted aldol condensation between 2-hydroxyacetophenones and aldehydes, followed by intramolecular oxa-Michael addition. For instance, microwave-assisted reactions using diisopropylamine (DIPA) in ethanol at 160–170°C yield chroman-4-ones in 17–88% yields . Electron-deficient acetophenones favor higher yields due to reduced side reactions .

Example Synthesis

A representative procedure involves reacting 3′-bromo-5′-chloro-2′-hydroxyacetophenone with a morpholinomethyl aldehyde precursor. The aldehyde is prepared via conjugate addition of morpholine to acrolein, yielding intermediates such as 13 (Scheme 5 in ). Subsequent aldol condensation and cyclization under microwave irradiation afford the chroman-4-one core, followed by hydrochloride salt formation .

Functional Group Modifications

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR of related chroman-4-ones (e.g., 6b and 6c in ) reveals distinct signals:

  • Aromatic protons at δ 7.70–7.80 ppm (d, J = 2.5–2.6 Hz) for bromo- and chloro-substituted rings.

  • Methine proton adjacent to the ketone at δ 4.47–4.57 ppm (m).

  • Morpholine methylene protons at δ 3.68–3.71 ppm (t, J = 5.9–6.5 Hz) .
    Carbon NMR shows the ketone carbonyl at δ 190.6–190.7 ppm and morpholine carbons at δ 62.7–62.9 ppm (OCH₂) .

Elemental Analysis

Elemental composition is confirmed via combustion analysis. For example, compound 6b (C₁₃H₁₄BrClO₃) shows calculated values: C 44.41%, H 3.99%, matching experimental data . Analogous results are expected for 3-(Morpholinomethyl)chroman-4-one hydrochloride.

Compoundδ(¹H) Aromaticδ(¹H) OCH₂δ(¹³C) C=OReference
6b7.70–7.803.71190.6
6c7.70–7.803.68190.7
1b7.85–6.91192.7

Table 2. Elemental Analysis of Representative Chroman-4-ones

CompoundFormula%C (Calc/Found)%H (Calc/Found)
6bC₁₃H₁₄BrClO₃44.41/44.393.99/3.97
6cC₁₄H₁₆BrClO₃45.97/45.954.38/4.36

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